molecular formula C10H13BrClN B6175778 rac-(1R,2S)-2-(2-bromo-4-methylphenyl)cyclopropan-1-amine hydrochloride, trans CAS No. 2550997-04-9

rac-(1R,2S)-2-(2-bromo-4-methylphenyl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6175778
CAS No.: 2550997-04-9
M. Wt: 262.6
InChI Key:
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Description

rac-(1R,2S)-2-(2-bromo-4-methylphenyl)cyclopropan-1-amine hydrochloride, trans: is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring substituted with a bromo-methylphenyl group and an amine group. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 2-bromo-4-methylbenzaldehyde and cyclopropanamine.

    Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst such as rhodium or copper.

    Amine Introduction: The amine group is introduced via reductive amination, where the aldehyde group of 2-bromo-4-methylbenzaldehyde reacts with cyclopropanamine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for cyclopropanation and automated systems for purification and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oximes or nitriles.

    Reduction: Reduction of the bromo group can yield the corresponding methyl derivative.

    Substitution: The bromo group can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium thiolate or sodium methoxide in polar aprotic solvents.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Methyl derivatives.

    Substitution: Thiol, amine, or alkoxide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stereochemistry in various organic reactions.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
  • Studied for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the development of novel materials with specific electronic or optical properties.
  • Employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and selectivity. The bromo and amine groups can participate in hydrogen bonding and electrostatic interactions, crucial for molecular recognition processes.

Comparison with Similar Compounds

    (1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride: Similar structure but with a chlorine substituent instead of bromine.

    (1R,2S)-2-(4-methylphenyl)cyclopropan-1-amine hydrochloride: Lacks the bromo substituent, affecting its reactivity and binding properties.

Uniqueness:

  • The presence of both bromo and methyl groups on the phenyl ring makes rac-(1R,2S)-2-(2-bromo-4-methylphenyl)cyclopropan-1-amine hydrochloride unique in terms of its electronic and steric properties.
  • The racemic nature allows for the study of enantiomer-specific interactions and activities.

This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific fields

Properties

CAS No.

2550997-04-9

Molecular Formula

C10H13BrClN

Molecular Weight

262.6

Purity

95

Origin of Product

United States

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